molecular formula C8H11ClN2O B3087214 (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride CAS No. 1171855-00-7

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B3087214
CAS No.: 1171855-00-7
M. Wt: 186.64 g/mol
InChI Key: VWSMBZUYLSMHPB-UHFFFAOYSA-N
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Description

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted into the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-1-yl)acetyl chloride
  • (4-Methyl-1H-pyrazol-1-yl)acetyl chloride
  • (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in biological activity and chemical behavior compared to other pyrazole derivatives .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSMBZUYLSMHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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